molecular formula C22H27N3O5 B2934938 4-butoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide CAS No. 1207037-54-4

4-butoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide

Cat. No.: B2934938
CAS No.: 1207037-54-4
M. Wt: 413.474
InChI Key: RJYSPKHIEBOJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a butoxy group at the para position. The compound’s structure integrates a 1,2-dihydropyridin-2-one ring system, which is further functionalized with a methyl group at the N1 position and a morpholine-4-carbonyl moiety at the C5 position. The butoxy substituent may enhance lipophilicity, influencing membrane permeability and pharmacokinetic properties .

Properties

IUPAC Name

4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-3-4-11-30-18-7-5-16(6-8-18)20(26)23-19-14-17(15-24(2)22(19)28)21(27)25-9-12-29-13-10-25/h5-8,14-15H,3-4,9-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYSPKHIEBOJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-butoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide, a structural and functional comparison with analogous compounds is provided below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Implications
This compound Benzamide + dihydropyridinone - Para-butoxy (benzamide)
- Morpholine-4-carbonyl (C5)
Enhanced lipophilicity from butoxy group; morpholine may improve solubility/bioavailability.
2-(4-Isopropylphenoxy)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide Acetamide + dihydropyridinone - 4-Isopropylphenoxy (acetamide)
- Morpholine-4-carbonyl (C5)
Bulkier isopropylphenoxy group may reduce solubility but increase target affinity.
7-Chloro-2-(4-(3-methoxyazetidin-1-yl)cyclohexyl)-2,4-dimethyl-N-((6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide Benzo[d][1,3]dioxole + dihydropyridinone - Chloro, methylthio, methoxyazetidine substituents
- Complex cyclohexyl linker
Increased steric bulk and heterocyclic diversity may enhance selectivity for specific targets.

Key Observations :

Structural Diversity: The target compound’s benzamide core distinguishes it from the acetamide () and benzo[d][1,3]dioxole () analogs. The butoxy group offers moderate lipophilicity compared to the isopropylphenoxy group in the acetamide analog, which may confer better solubility .

Functional Group Impact: The morpholine-4-carbonyl group is conserved across all three compounds, suggesting a shared mechanism of action, possibly involving interactions with kinases or proteases that recognize morpholine-derived motifs. Substituents on the dihydropyridinone ring (e.g., methylthio in ) may modulate electronic properties, affecting redox stability or hydrogen-bonding capacity.

Synthetic Feasibility :

  • The target compound’s simpler structure (compared to ’s multi-heterocyclic system) may favor scalable synthesis and lower production costs.

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